molecular formula C13H18N2O B15201706 N-(4-(Piperidin-2-yl)phenyl)acetamide

N-(4-(Piperidin-2-yl)phenyl)acetamide

Cat. No.: B15201706
M. Wt: 218.29 g/mol
InChI Key: BDWZOPMIJLPUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Piperidin-2-yl)phenyl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Piperidin-2-yl)phenyl)acetamide typically involves the reaction of 4-(Piperidin-2-yl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Piperidin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(Piperidin-2-yl)phenyl)acetamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(Piperidin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(Piperidin-2-yl)phenyl)acetamide is unique due to its specific piperidine and phenylacetamide moieties, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(4-(Piperidin-2-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, synthesis, and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C13H18N2OC_{13}H_{18}N_2O and a molecular weight of 218.29 g/mol. The compound features a piperidine ring linked to a phenyl group and an acetamide moiety, which is characteristic of many biologically active compounds.

Property Value
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Functional GroupsPiperidine, Acetamide

Synthesis

The synthesis of this compound typically involves the reaction of 4-(Piperidin-2-yl)aniline with acetic anhydride. This reaction is usually conducted under reflux conditions in solvents such as dichloromethane or ethanol. Purification methods like recrystallization or column chromatography are employed to isolate the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Analgesic Properties : The compound has been studied for its interaction with opioid receptors, suggesting potential analgesic effects through modulation of pain pathways.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, making it a candidate for treating infections.
  • Anticancer Potential : Investigations into its anticancer activity have shown promise, although further studies are needed to elucidate its efficacy against specific cancer types.

The biological activity of this compound is believed to stem from its interaction with various biological targets:

  • Cyclooxygenase Inhibition : The compound may inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes, thus contributing to its analgesic and anti-inflammatory effects.
  • Receptor Modulation : Its structure allows for selective binding to certain receptors, which can lead to diverse pharmacological effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of piperidine derivatives similar to this compound:

  • A study evaluating a series of piperidine derivatives found that modifications in their structure significantly affected their affinity for opioid receptors and their analgesic efficacy .
  • Another investigation reported that compounds with similar piperidine structures exhibited promising antimalarial activity against Plasmodium falciparum, highlighting the versatility of piperidine derivatives in drug development .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(4-piperidin-2-ylphenyl)acetamide

InChI

InChI=1S/C13H18N2O/c1-10(16)15-12-7-5-11(6-8-12)13-4-2-3-9-14-13/h5-8,13-14H,2-4,9H2,1H3,(H,15,16)

InChI Key

BDWZOPMIJLPUGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2CCCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.